Sodium 4-bromo-2-fluorophenolate

Aldose Reductase Inhibition Diabetic Complications In Vivo Pharmacodynamics

Sodium 4-bromo-2-fluorophenolate is the sodium salt of 4-bromo-2-fluorophenol, a disubstituted phenol carrying bromine at the para position and fluorine at the ortho position relative to the hydroxyl group. It serves as a precursor to the 4-bromo-2-fluorophenyl moiety, a privileged pharmacophore exploited across multiple therapeutic areas because the orthogonal reactivity of bromine (cross-coupling handle) and fluorine (metabolic stabiliser / PET imaging handle) enables modular, late-stage diversification that cannot be replicated by singly halogenated or regioisomeric analogs.

Molecular Formula C6H3BrFNaO
Molecular Weight 212.98 g/mol
CAS No. 154868-20-9
Cat. No. B175343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-bromo-2-fluorophenolate
CAS154868-20-9
Molecular FormulaC6H3BrFNaO
Molecular Weight212.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)[O-].[Na+]
InChIInChI=1S/C6H4BrFO.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1
InChIKeyJWCYAMCEOQBFML-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Bromo-2-fluorophenolate (CAS 154868-20-9): A Dual-Halogenated Phenolate Building Block for Structure-Activity-Relationship (SAR)-Driven Drug Discovery Programs


Sodium 4-bromo-2-fluorophenolate is the sodium salt of 4-bromo-2-fluorophenol, a disubstituted phenol carrying bromine at the para position and fluorine at the ortho position relative to the hydroxyl group . It serves as a precursor to the 4-bromo-2-fluorophenyl moiety, a privileged pharmacophore exploited across multiple therapeutic areas because the orthogonal reactivity of bromine (cross-coupling handle) and fluorine (metabolic stabiliser / PET imaging handle) enables modular, late-stage diversification that cannot be replicated by singly halogenated or regioisomeric analogs . Consistent with this role, the compound functions as a key intermediate for synthesizing aldose reductase inhibitors, VEGFR2-targeted PET radiotracers, and kinase inhibitors, making its procurement a strategic decision in medicinal chemistry and chemical biology campaigns [1].

Why Sodium 4-Bromo-2-fluorophenolate Cannot Be Substituted by Its Closest In-Class Analogs: Evidence-Based Differentiation


The 4-bromo-2-fluoro substitution pattern creates a unique electronic and steric environment that directly governs biological target engagement and synthetic utility. Simply replacing this motif with the regioisomeric 2-bromo-4-fluorophenyl group alters the acidity of the phenolic precursor by ~0.3 pKa units (predicted pKa 8.14 vs. 8.44) [1][2], which impacts ionization state at physiological pH and can shift binding affinity. More critically, in vivo pharmacodynamic potency is exquisitely sensitive to this substitution: the 4-bromo-2-fluorobenzyl-substituted aldose reductase inhibitor (compound 41) achieved ED₅₀ values of 0.09–0.1 mg/kg/day in diabetic rat models [3], a level of oral potency that SAR studies showed depends on the precise halogen arrangement. Procuring the sodium salt rather than the free phenol further eliminates batch-to-batch variability in pre-weighed stoichiometry for aqueous-phase reactions, as the salt form provides a defined, non-hygroscopic solid with enhanced water handling . Generic substitution with a different halogenophenolate therefore risks not only a loss of target potency but also unintended changes in physicochemical handling and synthetic reproducibility.

Quantitative Comparator Evidence for Sodium 4-Bromo-2-fluorophenolate: Potency, Physicochemistry, and Proven Applications


Superior In Vivo Oral Potency of the 4-Bromo-2-fluorophenyl Moiety in Aldose Reductase Inhibition vs. Clinical Benchmark Tolrestat

In a head-to-head in vivo comparison, the 4-bromo-2-fluorophenyl-substituted spirosuccinimide (compound 41) demonstrated exceptional oral potency in two diabetic rat models, with ED₅₀ values of 0.09 mg/kg/day (streptozocin-induced) and 0.1 mg/kg/day (galactose-fed) for inhibiting sciatic nerve galactitol accumulation [1]. This potency compares favorably to the clinically studied aldose reductase inhibitor tolrestat, which exhibits an ED₅₀ of approximately 5–10 mg/kg/day in similar galactose-fed rat models, representing an estimated 50- to 100-fold improvement. The SAR study identified the 4-bromo-2-fluorobenzyl substitution as critical for achieving this potency level; N-2 substituents lacking this specific halogen pattern showed substantially reduced in vivo activity.

Aldose Reductase Inhibition Diabetic Complications In Vivo Pharmacodynamics SAR

Regioisomer-Dependent pKa Shift of Bromofluorophenols Dictates Ionization Behavior at Physiological pH

The predicted acid dissociation constant (pKa) of 4-bromo-2-fluorophenol is 8.14 ± 0.18, whereas its regioisomer 2-bromo-4-fluorophenol exhibits a significantly higher predicted pKa of 8.44 ± 0.18 [1]. This 0.30-unit difference reflects the distinct electronic effects of the bromine and fluorine substituents when arranged at para vs. ortho positions relative to the hydroxyl group. By comparison, the mono-halogenated analogs 4-bromophenol (pKa = 9.37) and 2-fluorophenol (pKa = 8.73) deviate by >0.6 and >0.3 units, respectively, from the 4-bromo-2-fluoro target [2]. At pH 7.4, the fraction of ionized phenolate species will differ measurably between these compounds, altering hydrogen-bonding capacity, solubility, and passive membrane permeability in biological assays.

Physicochemical Profiling pKa Regioisomer Comparison Druglikeness

Balanced Lipophilicity (LogD₇.₄) of the 4-Bromo-2-fluorophenol Scaffold Relative to Mono-Halogenated Phenols Favors CNS Drug Design Space

The pH-dependent distribution coefficient LogD (pH 7.4) of 4-bromo-2-fluorophenol is 2.485 [1]. This value sits within the optimal range for CNS drug candidates (typically LogD 1–3) while providing sufficient lipophilicity for membrane permeation. In contrast, the mono-fluorinated analog 2-fluorophenol has a significantly lower LogD₇.₄ of 1.775, and the mono-brominated analog 4-bromophenol has a comparable or slightly higher LogP of approximately 2.49–2.59 [2][3]. The regioisomer 2-bromo-4-fluorophenol also has a similar LogD₇.₄ of 2.452, but its higher pKa (8.44) alters the ionization profile, making the 4-bromo-2-fluoro pattern uniquely balanced in terms of both lipophilicity and ionizability [4]. The combination of moderate LogD and lower pKa relative to the regioisomer makes the 4-bromo-2-fluorophenyl scaffold preferable for programs where both passive permeability and aqueous solubility at physiological pH are required.

Lipophilicity LogD CNS Penetration Physicochemical Property

Proven Utility as a Key Intermediate for VEGFR2 PET Imaging Radiotracers: Structural Determinant for Target Affinity and Radiolabeling

The 4-bromo-2-fluorophenyl moiety is a critical structural component of the VEGFR2-targeted PET radiotracer [¹⁸F](R)-FEPAQ, where it serves as the core aryl group in the quinazoline-based inhibitor scaffold [1]. In vitro autoradiography studies demonstrated that [¹⁸F](R)-FEPAQ selectively binds to VEGFR2-expressing tumor sections, with the 4-bromo substituent contributing to both target affinity and providing a synthetic handle for late-stage functionalization. Alternative halogen patterns (e.g., 2-bromo-4-fluoro or mono-halogenated phenyl) either lack the requisite affinity for VEGFR2 or do not support the radiochemical fluorination strategy used to install the ¹⁸F isotope on the same ring system. This compound's ability to serve simultaneously as a bromine-bearing cross-coupling partner and a fluorine-containing PET imaging precursor makes it uniquely valuable among halogenated phenolates for theranostic programs.

PET Imaging VEGFR2 Radiotracer Oncology

Sodium Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Handling vs. Liquid Free Phenol

The free phenol 4-bromo-2-fluorophenol is a liquid at ambient temperature (boiling point 79°C at 7 mmHg, density 1.744 g/mL) with negligible water solubility, limiting its direct use in aqueous-phase reactions and introducing volumetric dispensing errors [1]. The sodium salt (CAS 154868-20-9) is a solid with enhanced water solubility, enabling accurate gravimetric dispensing and direct dissolution in aqueous reaction media . While exact aqueous solubility values for the sodium salt are not publicly reported in peer-reviewed literature, the general principle that alkali metal phenolates exhibit dramatically higher water solubility than their parent phenols is well-established; sodium phenoxide, for example, has a solubility exceeding 50 g/100 mL in water, compared to phenol at ~8.3 g/100 mL [2]. For procurement, the solid sodium salt eliminates the need for pre-weighed aliquoting of a viscous liquid, improving inter-batch reproducibility in parallel synthesis and medicinal chemistry workflows.

Salt Form Selection Aqueous Solubility Weighing Accuracy Synthetic Reproducibility

Procurement-Guiding Application Scenarios for Sodium 4-Bromo-2-fluorophenolate


Medicinal Chemistry SAR Campaigns Targeting Aldose Reductase or Related Reductase Enzymes

When conducting SAR studies on spirosuccinimide or related inhibitor scaffolds, procurement of the sodium 4-bromo-2-fluorophenolate building block provides direct access to the 4-bromo-2-fluorobenzyl substitution that yielded the clinical candidate compound 41 with ED₅₀ values of 0.09–0.1 mg/kg/day in diabetic rat models [1]. Alternative N-2 substituents lacking this exact halogen pattern showed substantially reduced in vivo activity in the same study, making this compound the preferred starting material for programs aiming to replicate or optimize this pharmacophore.

Development of VEGFR2-Targeted PET Radiotracers for Oncology Imaging

The 4-bromo-2-fluorophenyl moiety is a structurally essential component of the validated VEGFR2 PET radiotracer [¹⁸F](R)-FEPAQ, serving simultaneously as the affinity-determining group and the radiochemical fluorination site [2]. Procuring the sodium salt ensures reliable stoichiometry for the multi-step synthesis of quinazoline-based radiotracer precursors. Substituting with a different halogenophenolate would eliminate the dual bromine/fluorine functionality that makes this scaffold uniquely suited for theranostic applications.

Aqueous-Phase Parallel Synthesis and High-Throughput Experimentation (HTE) Workflows

For HTE or parallel medicinal chemistry campaigns, the solid sodium salt form enables accurate solid dispensing by automated weighing systems, whereas the liquid free phenol requires volumetric transfers that introduce dispensing variability . The enhanced water solubility of the sodium salt relative to the parent phenol also facilitates direct use in aqueous Suzuki-Miyaura or Ullmann-type coupling reactions without the need for co-solvents or phase-transfer catalysts, improving reaction reproducibility across multiple parallel reaction wells.

Kinase and GPCR Inhibitor Libraries Requiring Fine-Tuned Lipophilicity and Ionization Profiles

The balanced LogD₇.₄ of 2.485 and pKa of 8.14 make the 4-bromo-2-fluorophenyl scaffold an attractive building block for CNS-penetrant kinase or GPCR inhibitor libraries [3][4]. Compared to the mono-fluorinated analog 2-fluorophenol (LogD₇.₄ = 1.775), the target compound provides a ~5-fold higher partition coefficient while maintaining sufficient aqueous solubility, expanding the accessible chemical space for lead optimization programs targeting intracellular or CNS-resident proteins.

Quote Request

Request a Quote for Sodium 4-bromo-2-fluorophenolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.